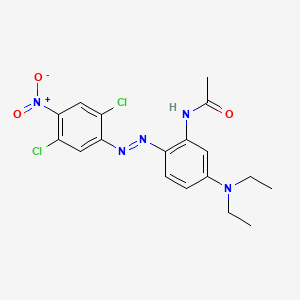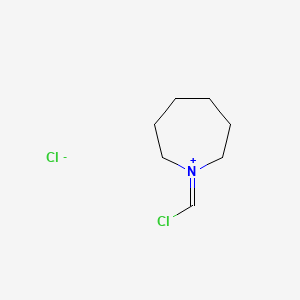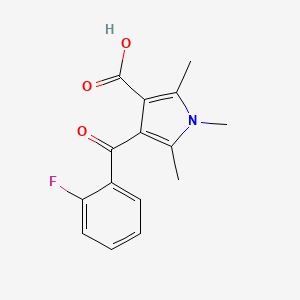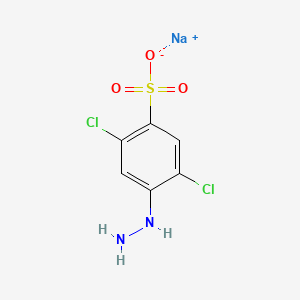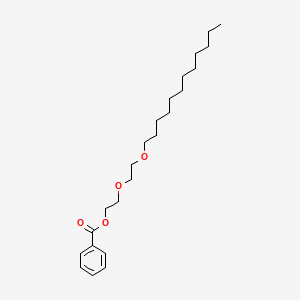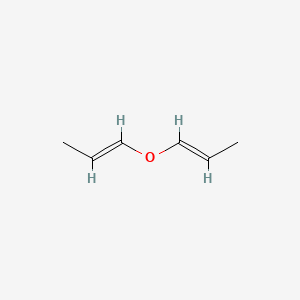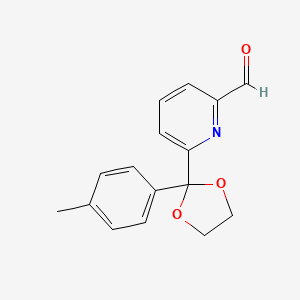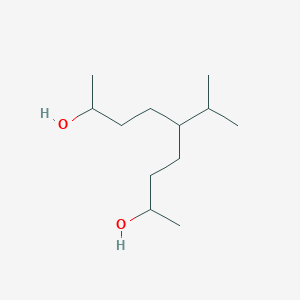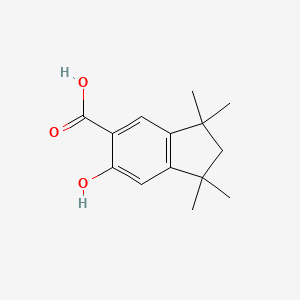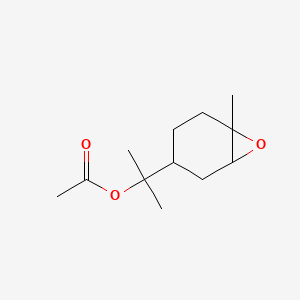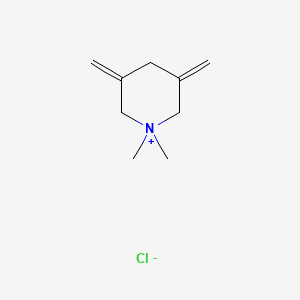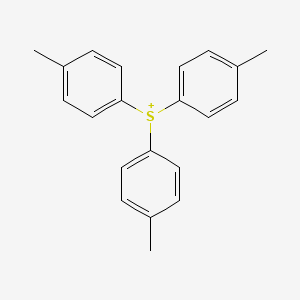
1-(Bis(4-methylphenyl)-lambda(4)-sulfanyl)-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of NSC 157930 involves the reaction of 4-methylphenylsulfonium salts with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions, but with optimized parameters to ensure high yield and purity.
化学反応の分析
NSC 157930 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents used in these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of NSC 157930 may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides.
科学的研究の応用
NSC 157930 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of NSC 157930 involves its interaction with molecular targets and pathways in biological systems. It can bind to specific proteins and enzymes, altering their activity and function. This can result in various biological effects, including changes in cell signaling pathways and gene expression. The specific molecular targets and pathways involved depend on the context in which the compound is used.
類似化合物との比較
NSC 157930 can be compared with other similar compounds, such as other sulfonium salts. These compounds share similar chemical properties and reactivity, but may differ in their specific applications and effects. For example, other sulfonium salts may have different molecular targets or pathways, resulting in unique biological effects. Some similar compounds include:
- Tris(4-methylphenyl)sulfonium chloride
- Tris(4-methylphenyl)sulfonium bromide
- Tris(4-methylphenyl)sulfonium iodide
These compounds can be used as references to highlight the uniqueness of NSC 157930 in terms of its specific applications and effects.
特性
CAS番号 |
22417-22-7 |
|---|---|
分子式 |
C21H21S+ |
分子量 |
305.5 g/mol |
IUPAC名 |
tris(4-methylphenyl)sulfanium |
InChI |
InChI=1S/C21H21S/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3/q+1 |
InChIキー |
QKFJVDSYTSWPII-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


